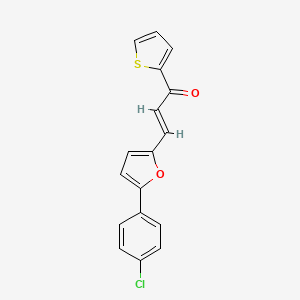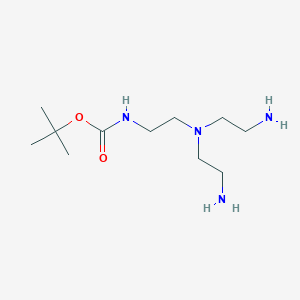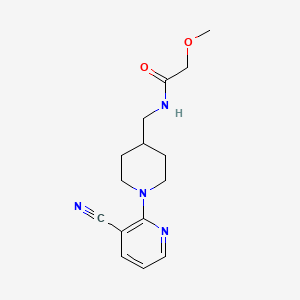
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the nuclear factor-kappaB (NF-κB) pathway, which is a critical regulator of inflammation and immune response.
Wirkmechanismus
The mechanism of action of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline involves the inhibition of the NF-κB pathway by targeting the upstream kinase, IKKβ. This compound binds to the ATP-binding site of IKKβ and prevents its activation, leading to the stabilization of IκBα and the inhibition of NF-κB nuclear translocation and transcriptional activity. This compound has been shown to be a selective inhibitor of IKKβ, with little or no effect on other kinases such as IKKα and JNK.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and immunomodulatory effects in various cell types and animal models. It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enhance the expression of anti-inflammatory cytokines such as IL-10. This compound has also been shown to inhibit the proliferation and invasion of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy and radiotherapy. In addition, this compound has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline has several advantages for lab experiments, including its potency, selectivity, and availability. It can be easily synthesized or purchased from commercial sources, and its purity and quality can be verified by analytical methods such as HPLC and NMR. This compound can be used at low concentrations (nanomolar range) to achieve maximal inhibition of NF-κB signaling, which minimizes potential off-target effects. However, this compound also has some limitations for lab experiments, such as its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Therefore, appropriate solvent and dosage should be selected for each experiment to ensure the accuracy and reproducibility of the results.
Zukünftige Richtungen
There are several future directions for the research and development of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline. First, this compound can be further optimized for its pharmacokinetic and pharmacodynamic properties, such as its absorption, distribution, metabolism, and excretion. This would enhance its efficacy and safety for clinical applications. Second, this compound can be used in combination with other drugs or therapies to enhance their efficacy and overcome drug resistance. Third, this compound can be used to investigate the role of NF-κB signaling in other biological processes, such as metabolism, aging, and stem cell differentiation. Fourth, this compound can be used to develop new diagnostic and therapeutic strategies for diseases that involve NF-κB dysregulation, such as autoimmune diseases, inflammatory bowel diseases, and cancer. Overall, this compound has great potential for advancing our understanding of NF-κB signaling and its role in health and disease.
Synthesemethoden
The synthesis of (Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline involves the condensation of 3-tosyl-2H-chromen-2-one with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the final product using sodium borohydride. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(3-tosyl-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline has been extensively used in scientific research to investigate the role of NF-κB signaling in various biological processes, including inflammation, immune response, cancer, and neurodegenerative diseases. It has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This compound has also been used to study the crosstalk between NF-κB and other signaling pathways, such as the MAPK and PI3K pathways.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-[3-(trifluoromethyl)phenyl]chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3NO3S/c1-15-9-11-19(12-10-15)31(28,29)21-13-16-5-2-3-8-20(16)30-22(21)27-18-7-4-6-17(14-18)23(24,25)26/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOLCTDEYDNTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N1-(3-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2670025.png)
![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)


![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2670035.png)
![N-(3-chlorophenyl)-2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2670037.png)
![2-[(4-hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate](/img/no-structure.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2670039.png)
![2-{[1-(Cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2670041.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670044.png)